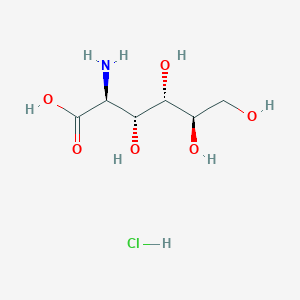

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahidroxihexanal clorhidrato

Descripción general

Descripción

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of a hexose sugar, specifically a hexosamine, and is characterized by the presence of multiple hydroxyl groups and an amino group. This compound is often used in biochemical research due to its structural properties and reactivity.

Aplicaciones Científicas De Investigación

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Plays a role in the study of glycosylation processes and the synthesis of glycoproteins.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

Mecanismo De Acción

Target of Action

D-Mannosamine hydrochloride, also known as (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, is an active endogenous metabolic product . It is primarily used in biochemical research, particularly in the study of glycosylation processes .

Mode of Action

D-Mannosamine hydrochloride is utilized for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids . It interacts with its targets by being incorporated into studies on the biosynthesis of sialic acid and its derivatives, which are crucial for cell surface glycoproteins and glycolipids .

Biochemical Pathways

The compound plays a significant role in the sialic acid biosynthetic pathway in mammalian cells . Sialic acids are important components of glycoproteins and glycolipids that contribute to biological recognition and signaling processes. D-Mannosamine hydrochloride is used to trace the pathways of sialic acid production and to elucidate the role of these sugars in cell-cell interactions .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of D-Mannosamine hydrochloride’s action are primarily related to its role in the biosynthesis of sialic acid and its derivatives. These sugars are crucial for cell surface glycoproteins and glycolipids, and their biosynthesis can affect protein function and stability .

Action Environment

The action, efficacy, and stability of D-Mannosamine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that its action could be influenced by the hydration status of the body.

Análisis Bioquímico

Biochemical Properties

D-Mannosamine HCl plays a crucial role in various biochemical reactions. It is a precursor of N-acetylmannosamine (ManNAc), which is involved in the biosynthesis of sialic acids . Sialic acids are important components of glycoproteins and glycolipids that contribute to biological functions such as cell-cell interaction, immunity, and cell signaling .

Cellular Effects

D-Mannosamine HCl influences various types of cells and cellular processes. It has been used in the development of mannosylated liposomes for bioadhesive oral drug delivery via M cells of Peyer’s patches . This suggests that D-Mannosamine HCl can influence cell function by facilitating targeted drug delivery.

Molecular Mechanism

The molecular mechanism of D-Mannosamine HCl involves its conversion into ManNAc, which is then incorporated into sialic acids . These sialic acids can be attached to glycoproteins and glycolipids on the cell surface, influencing cell-cell interactions, immunity, and cell signaling .

Metabolic Pathways

D-Mannosamine HCl is involved in the sialic acid biosynthetic pathway . It is metabolized into ManNAc, which is then converted into sialic acids. These sialic acids are incorporated into glycoproteins and glycolipids on the cell surface .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride typically involves the protection of hydroxyl groups, selective introduction of the amino group, and subsequent deprotection steps. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the introduction of the amino group. The reaction conditions often involve mild acidic or basic environments to ensure selective reactions without degrading the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced control over reaction conditions and improved yields. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products

The major products formed from these reactions include various derivatives such as N-acylated compounds, deoxy sugars, and oxidized forms like hexuronic acids.

Comparación Con Compuestos Similares

Similar Compounds

D-Mannosamine hydrochloride: Another hexosamine with similar structural features but different biological activities.

Pentosan polysulfate: A sulfated polysaccharide with distinct pharmacological properties, used in the treatment of interstitial cystitis.

Uniqueness

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups. This combination of functional groups allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various research applications.

Actividad Biológica

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a complex organic compound with significant biological activity. This compound is a derivative of D-glucosamine and exhibits various pharmacological properties that make it of interest in biomedical research. Its molecular formula is , and it is commonly referred to as a sugar amino acid due to its structural characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₅ |

| Molar Mass | 189.64 g/mol |

| Melting Point | 200-204 °C |

| Solubility | Soluble in water |

| pKa | 7.80 ± 0.40 |

Biological Activity

The biological activity of (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride has been studied extensively due to its potential therapeutic applications. Key areas of research include:

- Antioxidant Properties : Research indicates that this compound exhibits strong antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.

- Neuroprotective Effects : Preliminary studies suggest that (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride may protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals and reduce ROS levels in cells.

- Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival.

- Interaction with Cellular Receptors : The compound could interact with various receptors involved in metabolic processes.

Case Studies and Research Findings

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride significantly reduced lipid peroxidation in vitro compared to control groups .

- Neuroprotection Research : In a model of Alzheimer's disease using transgenic mice, administration of this compound led to decreased levels of amyloid-beta plaques and improved cognitive function .

- Inflammation Model : In a murine model of rheumatoid arthritis, the compound reduced joint swelling and inflammatory markers when administered over a four-week period .

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884170 | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-63-5 | |

| Record name | D-Mannosamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does D-Mannosamine HCl impact the growth of Vibrio cholerae?

A1: Research indicates that D-Mannosamine HCl can significantly inhibit the growth of Vibrio cholerae. [] This contrasts with the closely related compound D-Glucosamine HCl, which does not demonstrate the same inhibitory effect on the bacteria's growth. [] While the exact mechanism of action remains unclear, this difference in growth inhibition suggests a potential target for further investigation in understanding Vibrio cholerae's metabolic pathways and potential therapeutic interventions.

Q2: Does D-Mannosamine HCl directly interact with enzymes produced by Vibrio cholerae?

A2: While D-Mannosamine HCl itself may not directly interact with Vibrio cholerae enzymes, it demonstrates a notable effect on the production of neuraminidase. [] The addition of D-Mannosamine HCl to a Vibrio cholerae culture medium was shown to stimulate the production of neuraminidase. [] This finding suggests that D-Mannosamine HCl might influence the bacteria's metabolic pathways or gene expression related to neuraminidase production. Further research is needed to elucidate the precise mechanism behind this observation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.